Inhibidor II de MMP-2/MMP-9

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Mmp-2/mmp-9 inhibitor II has a wide range of applications in scientific research. In chemistry, it is used as a tool to study the inhibition of matrix metalloproteinases and their role in various biochemical pathways. In biology and medicine, it is employed in research related to cancer metastasis, angiogenesis, and tissue remodeling. The compound has shown potential in inhibiting the colonization of lung carcinoma in murine models, making it a valuable candidate for anti-cancer drug development .

Mecanismo De Acción

Target of Action

The primary targets of the MMP-2/MMP-9 Inhibitor II are the matrix metalloproteinases MMP-2 and MMP-9 . These enzymes belong to a family of zinc-dependent proteolytic metalloenzymes . They play a pivotal role in the degradation of the extracellular matrix (ECM), facilitating tumor invasion and metastasis .

Mode of Action

The MMP-2/MMP-9 Inhibitor II is a cell-permeable, selective, and reversible inhibitor . It binds specifically to the non-catalytic site of MMP-9 at the PEX domain . This binding disrupts MMP-9 homodimerization and its cross-talk with CD44 and the EGFR-MAPK signaling pathway . The inhibitor also behaves similarly to TIMP-1 and TIMP-2 in the slow-binding component of inhibition .

Biochemical Pathways

The inhibition of MMP-2 and MMP-9 disrupts critical pathways involved in tumor growth and cell invasion . The compound prevents association of proMMP-9 with the α4β1 integrin and CD44, resulting in the dissociation of epidermal growth factor receptor (EGFR) from the β1 integrin subunit and CD44 .

Pharmacokinetics

It’s known that the compound is cell-permeable , which suggests it can cross cell membranes and reach its target sites

Result of Action

The inhibition of MMP-2 and MMP-9 by the inhibitor has shown potential to reduce tumor progression, invasion, and metastasis . It has been reported to inhibit Lewis lung carcinoma-induced lung colonization in a murine model . Also, it has been shown to potently induce and rapidly activate HIF .

Action Environment

The efficacy and stability of the MMP-2/MMP-9 Inhibitor II can be influenced by various environmental factors. For instance, the interaction of myeloma cells with extracellular matrix proteins, BMSC, osteoblasts, and osteoclasts plays an important role in the pathogenesis of osteolytic lesions . .

Análisis Bioquímico

Biochemical Properties

Mmp-2/mmp-9 inhibitor II is primarily used to control the biological activity of matrix metalloproteinases 2 and 9. It interacts with these enzymes by binding to their active sites, thereby inhibiting their proteolytic activity. This inhibition is crucial in preventing the degradation of the extracellular matrix, which can lead to various pathological conditions. The compound has been shown to have an IC50 value of 17 nM for matrix metalloproteinase 2 and 30 nM for matrix metalloproteinase 9 .

Cellular Effects

Mmp-2/mmp-9 inhibitor II has significant effects on various cell types and cellular processes. By inhibiting matrix metalloproteinases 2 and 9, it prevents the breakdown of the extracellular matrix, which is essential for cell migration and invasion. This inhibition can lead to reduced cancer cell metastasis and invasion. Additionally, Mmp-2/mmp-9 inhibitor II has been shown to influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of matrix metalloproteinases .

Molecular Mechanism

The molecular mechanism of Mmp-2/mmp-9 inhibitor II involves its binding to the active sites of matrix metalloproteinases 2 and 9. This binding prevents the enzymes from interacting with their substrates, thereby inhibiting their proteolytic activity. The compound also induces and rapidly activates hypoxia-inducible factor, which plays a role in cellular responses to low oxygen levels. This dual mechanism of action makes Mmp-2/mmp-9 inhibitor II a potent inhibitor of matrix metalloproteinases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mmp-2/mmp-9 inhibitor II have been observed to change over time. The compound is stable under standard storage conditions and has been shown to maintain its inhibitory activity over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have demonstrated that prolonged exposure to Mmp-2/mmp-9 inhibitor II can lead to sustained inhibition of matrix metalloproteinases and reduced extracellular matrix degradation .

Dosage Effects in Animal Models

The effects of Mmp-2/mmp-9 inhibitor II vary with different dosages in animal models. At low doses, the compound effectively inhibits matrix metalloproteinases 2 and 9 without causing significant toxicity. At higher doses, Mmp-2/mmp-9 inhibitor II can lead to adverse effects, including toxicity and off-target interactions. Threshold effects have been observed, where the compound’s efficacy plateaus at higher concentrations, indicating that optimal dosing is crucial for achieving the desired therapeutic effects .

Metabolic Pathways

Mmp-2/mmp-9 inhibitor II is involved in various metabolic pathways, primarily through its interaction with matrix metalloproteinases 2 and 9. The compound inhibits the proteolytic activity of these enzymes, thereby preventing the degradation of the extracellular matrix. This inhibition can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, Mmp-2/mmp-9 inhibitor II has been shown to interact with other enzymes and cofactors involved in extracellular matrix remodeling .

Transport and Distribution

Within cells and tissues, Mmp-2/mmp-9 inhibitor II is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization within cells. Once inside the cells, Mmp-2/mmp-9 inhibitor II can accumulate in specific compartments, where it exerts its inhibitory effects on matrix metalloproteinases 2 and 9. This distribution is crucial for the compound’s efficacy in preventing extracellular matrix degradation .

Subcellular Localization

Mmp-2/mmp-9 inhibitor II is localized in specific subcellular compartments, where it interacts with matrix metalloproteinases 2 and 9. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects. Post-translational modifications and targeting signals can direct Mmp-2/mmp-9 inhibitor II to specific organelles, ensuring its effective inhibition of matrix metalloproteinases .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Mmp-2/mmp-9 inhibitor II involves several steps The key starting materials include biphenyl-4-sulfonyl chloride and N-hydroxy-3-phenylpropionamideThe reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and methanol, with temperatures maintained at ambient to slightly elevated levels .

Industrial Production Methods: Industrial production of Mmp-2/mmp-9 inhibitor II follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The final product is typically stored under inert gas and at low temperatures to maintain stability .

Análisis De Reacciones Químicas

Types of Reactions: Mmp-2/mmp-9 inhibitor II primarily undergoes substitution reactions due to the presence of reactive functional groups such as the sulfonamide and hydroxamic acid moieties. These reactions can be catalyzed by various reagents and under different conditions.

Common Reagents and Conditions: Common reagents used in the reactions involving Mmp-2/mmp-9 inhibitor II include strong acids and bases, oxidizing agents, and reducing agents. The reactions are typically carried out in organic solvents like DMSO and methanol, with temperatures ranging from room temperature to slightly elevated levels .

Major Products: The major products formed from the reactions of Mmp-2/mmp-9 inhibitor II depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .

Comparación Con Compuestos Similares

Mmp-2/mmp-9 inhibitor II is unique in its dual inhibition of both matrix metalloproteinases 2 and 9. Similar compounds include other matrix metalloproteinase inhibitors such as GM6001 and TIMP-2. Mmp-2/mmp-9 inhibitor II stands out due to its potent inhibitory activity and ability to induce HIF activation .

List of Similar Compounds:- GM6001

- TIMP-2

- Mmp-2/mmp-9 inhibitor I

- Mmp-2/mmp-9 inhibitor IV

Propiedades

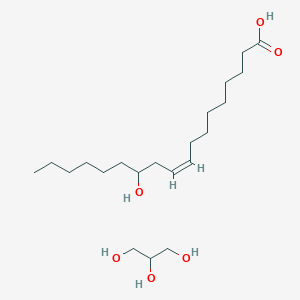

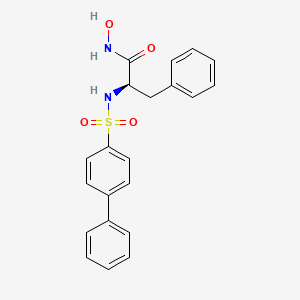

IUPAC Name |

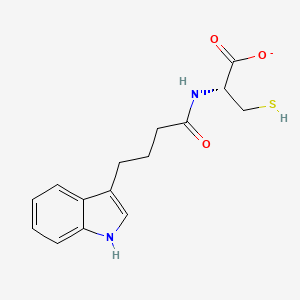

(2R)-N-hydroxy-3-phenyl-2-[(4-phenylphenyl)sulfonylamino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c24-21(22-25)20(15-16-7-3-1-4-8-16)23-28(26,27)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20,23,25H,15H2,(H,22,24)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCAIRKRFXQRRM-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8R,9S,13S,14R)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1241773.png)

![(8R,9S,13S,14R,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1241780.png)

![3-(3,4-Dihydroxyphenyl)-8H-thieno[2,3-b]pyrrolidine-8-one](/img/structure/B1241788.png)